(Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide
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Overview
Description
(Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole carboxamides and pyridine carboxamides , have been reported to interact with a variety of enzymes and proteins, inhibiting their activity .
Mode of Action
It’s worth noting that the presence of a carboxamide moiety in similar compounds causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
Compounds with similar structures have been reported to affect numerous oxidation–reduction processes .
Pharmacokinetics
A study on similar pyridine carboxamide derivatives has been conducted, which might provide insights into the pharmacokinetics of this compound .
Result of Action
Similar compounds have shown promising anti-proliferative activity against several cancer cell lines .
Action Environment
It’s worth noting that the chemical space and parallelization potential of similar compounds have attracted increasing attention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and malononitrile in the presence of a base such as piperidine.
Hydrazone Formation: The chromene derivative is then reacted with isonicotinic acid hydrazide to form the hydrazone linkage. This step usually requires refluxing the reactants in ethanol.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the hydrazone group can yield the corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized chromene derivatives with various substituents.
Scientific Research Applications
(Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide: The E-isomer of the compound, which may exhibit different biological activities.
2-(2-hydrazono)-2H-chromene-3-carboxamide: Lacks the isonicotinoyl group, potentially altering its biological properties.
2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxylic acid: The carboxylic acid derivative, which may have different solubility and reactivity.
Uniqueness
- The presence of the isonicotinoylhydrazono group in (Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide imparts unique biological activities, making it a promising candidate for drug development.
- The Z-configuration of the hydrazone linkage may influence its binding affinity and specificity towards molecular targets.
Properties
CAS No. |
325804-67-9 |
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Molecular Formula |
C16H12N4O3 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
N-[(E)-(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H12N4O3/c17-14(21)12-9-11-3-1-2-4-13(11)23-16(12)20-19-15(22)10-5-7-18-8-6-10/h1-9H,(H2,17,21)(H,19,22)/b20-16+ |
InChI Key |
OXORPMPLPMXZQH-CAPFRKAQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N\NC(=O)C3=CC=NC=C3)/O2)C(=O)N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=NC=C3)O2)C(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=NC=C3)O2)C(=O)N |
solubility |
not available |
Origin of Product |
United States |
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